molecular formula C15H14N2O2 B8716276 2-(2,4-Dimethoxyphenyl)-1h-benzimidazole

2-(2,4-Dimethoxyphenyl)-1h-benzimidazole

Cat. No.: B8716276
M. Wt: 254.28 g/mol
InChI Key: KTJNJKWSROSOFX-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)-1H-benzimidazole is a benzimidazole derivative featuring methoxy groups at the 2- and 4-positions of the phenyl ring attached to the benzimidazole core. The methoxy substituents confer electron-donating effects, which influence its electronic structure, solubility, and intermolecular interactions . Synthetic routes typically involve condensation of 1,2-phenylenediamine with substituted benzaldehydes in the presence of oxidizing agents like Na₂S₂O₅ in DMF, a method shared with related benzimidazoles .

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-1H-benzimidazole

InChI

InChI=1S/C15H14N2O2/c1-18-10-7-8-11(14(9-10)19-2)15-16-12-5-3-4-6-13(12)17-15/h3-9H,1-2H3,(H,16,17)

InChI Key

KTJNJKWSROSOFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3N2)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the phenyl ring significantly alter physicochemical properties:

Compound Name Substituents Key Properties References
2-(2,4-Dimethoxyphenyl)-1H-benzimidazole 2,4-OCH₃ Enhanced electron density; moderate solubility in polar solvents due to methoxy groups
2-(3,4-Dimethoxyphenyl)-1-phenyl-1H-benzimidazole 3,4-OCH₃, N1-Ph Higher steric hindrance; reduced solubility compared to 2,4-dimethoxy analog
2-(4-Hydroxy-phenyl)-1H-benzimidazole 4-OH Increased hydrogen-bonding capacity; lower lipophilicity
2-(2,4-Dihydroxy-phenyl)-1H-benzimidazole 2,4-OH Stronger H-bonding; potential for metal chelation (e.g., Cu²⁺ complexes)
2-(2-Butoxy-5-chlorophenyl)-1H-benzimidazole Cl, OCH₂CH₂CH₂CH₃ Increased hydrophobicity; steric bulk from butoxy chain

Key Observations :

  • Methoxy vs. Hydroxy Groups : Methoxy derivatives exhibit better membrane permeability due to reduced polarity compared to hydroxy analogs, which form stronger hydrogen bonds .
  • Substituent Position : 2,4-Dimethoxy substitution (para and ortho positions) optimizes electronic effects for interactions with biological targets, whereas 3,4-dimethoxy derivatives may face steric challenges .
Enzyme Inhibition
  • AChE/BuChE Inhibition : 2-(2,4-Dihydroxy-phenyl)-1H-benzimidazole (IC₅₀ ~18–19 μM for AChE) shows higher inhibitory activity than methoxy derivatives, likely due to hydrogen bonding with enzyme active sites . The dimethoxy analog may exhibit weaker inhibition due to reduced polarity .
  • Antimicrobial Activity : 2-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazoles demonstrate potent activity against bacterial strains (MIC 4–16 µg/mL), suggesting that the 2,4-dimethoxy motif enhances antimicrobial efficacy . Similar trends are anticipated for benzimidazole analogs .
Fluorescence and Metal Binding
  • 2-(2-Hydroxy-phenyl)-1H-benzimidazole forms stable copper(II) complexes for NO detection, leveraging hydroxy groups for metal coordination . Methoxy derivatives lack this capability but may serve as fluorescent probes due to aromatic π-systems .

Structural and Intermolecular Interactions

  • Crystal Packing : 2-(4-Methoxyphenyl)-1H-benzimidazole exhibits C–H···π interactions involving the benzimidazole core, whereas 3,4-dimethoxy derivatives show distorted MeO–C–C angles (115–125°), affecting crystal stability .
  • Electronic Effects : Methoxy groups increase electron density on the benzimidazole ring, enhancing π-π stacking in biological systems compared to chloro or nitro substituents .

Q & A

Basic: What are the standard synthetic routes for 2-(2,4-dimethoxyphenyl)-1H-benzimidazole, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation of o-phenylenediamine with carbonyl equivalents (e.g., formic acid or trimethyl orthoformate) under acidic conditions . To optimize yields, reflux in polar aprotic solvents (e.g., DMF) with catalytic acetic acid is recommended. Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) significantly reduces reaction time while maintaining high purity (>90%) . Key parameters to monitor include temperature control (to avoid decomposition of dimethoxy substituents) and stoichiometric ratios of precursors.

Advanced: How can researchers overcome limitations in traditional benzimidazole synthesis (e.g., regioselectivity) for structurally complex derivatives?

Traditional methods like the Phillips–Ladenburg reaction struggle with regioselectivity in poly-substituted systems. Advanced approaches include:

  • Rearrangement strategies : Heterocyclic precursors (e.g., quinoxalinones) can be rearranged under acidic or thermal conditions to install substituents at specific positions .
  • Transition-metal catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) enables post-synthetic functionalization of the benzimidazole core, particularly at the 2-position .
  • Microwave-enhanced synthesis : This improves reaction efficiency for sterically hindered intermediates, as shown in Pd(OAc)₂-catalyzed systems .

Basic: What spectroscopic and computational methods are essential for characterizing this compound?

  • Experimental :
    • FT-IR/Raman : Identify vibrational modes of the benzimidazole ring (e.g., C=N stretch at ~1600 cm⁻¹) and methoxy groups (C-O at ~1250 cm⁻¹) .
    • NMR : ¹H/¹³C NMR resolves substitution patterns; the 2,4-dimethoxyphenyl group shows distinct singlet(s) for methoxy protons (~δ 3.8–4.0 ppm) .
    • X-ray crystallography : Confirms planarity of the benzimidazole core and dihedral angles between aromatic rings .
  • Computational : DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict HOMO/LUMO distributions and charge transfer properties, critical for understanding electronic behavior .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for biological targets?

  • Substitution at N1 : Alkylation (e.g., benzyl groups) enhances lipophilicity, improving membrane permeability for CNS targets like 5-HT₆ receptors .
  • 2-Position modifications : Electron-withdrawing groups (e.g., nitro) increase redox activity, relevant for antitumor applications .
  • Methoxy group tuning : Reducing steric bulk (e.g., replacing 2,4-dimethoxy with mono-methoxy) can enhance binding to hydrophobic enzyme pockets, as seen in antifungal studies .
  • In silico tools : Molecular docking (AutoDock Vina) and pharmacophore modeling (e.g., 5-HT₆ receptor antagonists) validate hypothetical binding modes .

Basic: How can researchers evaluate the biological activity of this compound derivatives?

  • Antimicrobial assays : Use standardized microdilution methods (CLSI guidelines) against Gram-positive/negative bacteria and Candida spp. .
  • Anti-inflammatory screening : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) suppression in RAW 264.7 macrophage models .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced: What strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?

  • Standardized protocols : Control for solvent effects (DMSO concentration ≤1%), cell passage number, and incubation time .
  • Metabolic stability assays : Use liver microsomes to assess compound degradation rates, which may explain potency discrepancies .
  • Orthogonal validation : Combine in vitro results with ex vivo models (e.g., zebrafish embryos for anti-inflammatory activity) .

Basic: How can analytical methods ensure quality control of this compound in drug development?

  • UV spectroscopy : Quantify purity using λ_max ~290 nm (benzimidazole π→π* transitions) with calibration curves (R² > 0.99) .
  • HPLC : C18 columns (e.g., Purospher® STAR) with mobile phases (acetonitrile:water, 60:40) resolve degradation products; validate via ICH guidelines .

Advanced: What mechanistic insights can computational studies provide for benzimidazole-based therapeutics?

  • Redox potential prediction : DFT calculates HOMO energies to identify electron-rich derivatives for antioxidant applications .
  • Proton-coupled electron transfer (PCET) : MD simulations reveal how amino-substituted benzimidazoles stabilize transition states in catalytic cycles .
  • Binding free energy calculations : MM-GBSA quantifies ligand-receptor interactions (e.g., 5-HT₆ antagonism) to prioritize compounds for synthesis .

Basic: What are the key applications of this compound in materials science?

  • n-Type doping : The benzimidazole core acts as an electron donor in organic semiconductors .
  • Catalysis : Pd complexes with benzimidazole ligands show high activity in cross-coupling reactions (e.g., Heck-Mizoroki) .

Advanced: How can researchers elucidate the molecular mechanism of this compound in Hedgehog signaling inhibition?

  • Mutagenesis studies : Replace key residues (e.g., Glu176 in Smoothened receptor) to identify binding hotspots .
  • Fluorescence polarization : Measure compound displacement of labeled cyclopamine in competitive assays .
  • Transcriptomic profiling : RNA-seq of treated cells identifies downstream targets (e.g., Gli1) to confirm pathway modulation .

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